molecular formula C19H21NO B5832027 2-(4-methylphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide

2-(4-methylphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide

Cat. No.: B5832027
M. Wt: 279.4 g/mol
InChI Key: ABDKTLQHVTZEEK-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is an organic compound that belongs to the class of amides This compound features a 4-methylphenyl group and a tetrahydronaphthalenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide typically involves the reaction of 4-methylphenylacetic acid with 5,6,7,8-tetrahydronaphthalen-1-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification of the product is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzaldehyde.

    Reduction: Formation of 2-(4-methylphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)ethylamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenyl)-N-phenylacetamide
  • 2-(4-methylphenyl)-N-(2-naphthyl)acetamide
  • 2-(4-methylphenyl)-N-(4-methylphenyl)acetamide

Uniqueness

2-(4-methylphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide is unique due to the presence of the tetrahydronaphthalenyl group, which may impart distinct chemical and biological properties compared to other similar compounds. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

2-(4-methylphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-14-9-11-15(12-10-14)13-19(21)20-18-8-4-6-16-5-2-3-7-17(16)18/h4,6,8-12H,2-3,5,7,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDKTLQHVTZEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=CC=CC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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